molecular formula C14H19BrN2O2 B6222631 tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate CAS No. 2641466-78-4

tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate

Cat. No.: B6222631
CAS No.: 2641466-78-4
M. Wt: 327.2
InChI Key:
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Description

Tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate (TBPA) is a synthetic organic compound with a variety of uses in scientific research. TBPA is a carboxylic acid derivative, and it can be used as a reagent or a catalyst in various chemical reactions. TBPA is also used in the synthesis of other compounds, and it has been studied for its potential applications in drug discovery and development. TBPA is a highly reactive compound, and it is important to understand its properties and potential applications in order to use it safely and effectively.

Scientific Research Applications

Tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate has a variety of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, and it has been studied for its potential applications in drug discovery and development. This compound has also been used in the synthesis of polymers, and it has been studied for its potential applications in the fields of materials science and nanotechnology. This compound has also been used in the synthesis of pharmaceuticals, and it has been studied for its potential applications in the fields of medicine and pharmacology.

Mechanism of Action

Tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate is a highly reactive compound, and its reactivity is due to its ability to form strong hydrogen bonds with other molecules. This compound can react with other molecules to form adducts, which are compounds formed by the addition of two molecules together. This compound can also react with other molecules to form covalent bonds, which are bonds formed by the sharing of electrons between two atoms.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have a stimulatory effect on the enzyme adenylate cyclase, which is involved in the production of the second messenger cAMP.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate in lab experiments is its high reactivity, which makes it useful for a variety of synthetic reactions. This compound is also relatively easy to obtain and use, and it is relatively stable in solution. However, this compound is a highly reactive compound and it can be explosive if not handled properly. It is important to use safety precautions when handling this compound and to follow all safety protocols.

Future Directions

The potential applications of tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate in scientific research are still being explored. Further research could focus on the synthesis of new compounds using this compound as a reagent, as well as its potential applications in drug discovery and development. Other potential areas of research include the use of this compound in the synthesis of polymers and the study of its potential applications in the fields of materials science and nanotechnology. Additionally, further research could focus on the biochemical and physiological effects of this compound, as well as its potential applications in the fields of medicine and pharmacology.

Synthesis Methods

The synthesis of tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate begins with the reaction of 4-bromophenylazetidine with tert-butyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces a this compound, which can be isolated and purified by recrystallization.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate involves the reaction of tert-butyl carbamate with 1-(4-bromophenyl)azetidin-3-amine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as DMF or DMSO at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization.", "Starting Materials": [ "tert-butyl carbamate", "1-(4-bromophenyl)azetidin-3-amine", "coupling agent (e.g. EDCI or DCC)", "solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Add 1-(4-bromophenyl)azetidin-3-amine (1.1 equiv) to a solution of tert-butyl carbamate (1 equiv) in a suitable solvent (e.g. DMF or DMSO).", "Add a coupling agent (e.g. EDCI or DCC) to the reaction mixture and stir at room temperature or under reflux conditions for several hours.", "Monitor the reaction progress by TLC or HPLC.", "Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography or recrystallization to obtain tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate as a white solid." ] }

2641466-78-4

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.2

Purity

95

Origin of Product

United States

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